

Application Note: Quantification of Humulinones in Beer

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Compound of Interest

| | |
|----------------|------------|
| Compound Name: | Humulinone |
| Cat. No.: | B13780929 |

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Abstract

This application note details a robust and accurate method for the quantification of **humulinones** in beer using High-Performance Liquid Chromatography coupled with either an Ultraviolet (UV) detector or a Mass Spectrometer (MS). **Humulinones**, as oxidized derivatives of α -acids (humulones), are significant contributors to the bitterness profile of beer, particularly in dry-hopped varieties.^{[1][2]} The protocols provided herein are intended for researchers, brewing scientists, and quality control professionals aiming to precisely measure these key bittering compounds.

Introduction

Hops (*Humulus lupulus L.*) are a fundamental ingredient in brewing, imparting bitterness, flavor, and aroma, while also acting as a stability agent.^[3] The primary bittering compounds are iso- α -acids, which are formed by the isomerization of α -acids (humulones) during the wort boiling process.^{[3][4][5][6]}

Humulinones are oxygenated derivatives of α -acids that can form during the aging of hops or through oxidation during the brewing process.^[2] These compounds are more polar and water-soluble than their parent α -acids and can be present in significant concentrations in beers that utilize late-kettle hopping or dry-hopping techniques.^[2] As **humulinones** contribute to the overall bitterness of beer, their accurate quantification is crucial for quality control, product consistency, and the development of new beer recipes.^{[1][2]} This document provides detailed protocols for the analysis of **humulinones** using HPLC-UV and LC-MS/MS.

Principle of the Method

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate **humulinones** from other beer matrix components and hop-derived compounds like α -acids and iso- α -acids. Following separation, the compounds are detected and quantified.

- HPLC-UV: Quantification is based on the absorption of ultraviolet light at a specific wavelength (e.g., 270 nm), with the concentration determined by comparing the peak area to that of a certified external standard.[\[2\]](#)
- LC-MS/MS: This technique offers higher selectivity and sensitivity. Compounds are ionized (typically via electrospray ionization, ESI) and detected based on their specific mass-to-charge ratio (m/z).[\[7\]](#)[\[8\]](#) Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific fragmentation of the parent ion.

Experimental Workflow Diagram

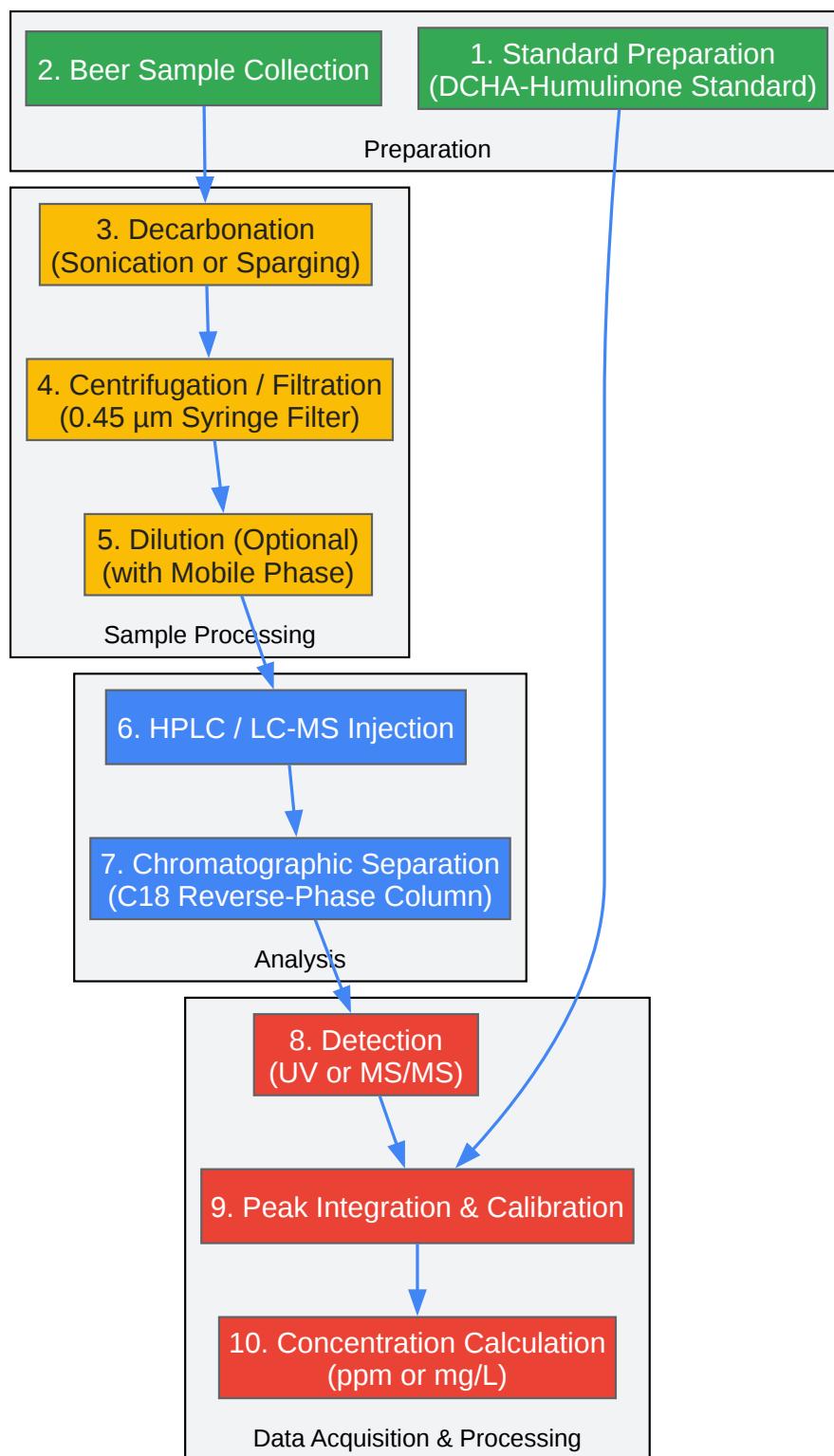


Figure 1. Experimental Workflow for Humulinone Quantification in Beer

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Caption: Workflow for quantifying **humulinones** in beer samples.

Materials and Reagents

- Standards: DCHA-**Humulinones** standard (e.g., ICS-Hum1 from the American Society of Brewing Chemists, ASBC).[9]
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Reagents: Formic acid, phosphoric acid, ammonium formate (for LC-MS).[7]
- Apparatus:
 - HPLC or UHPLC system with UV/PDA detector or coupled to a tandem mass spectrometer.
 - Reverse-phase C18 column (e.g., 3 μ m particle size).[2]
 - Analytical balance.
 - Volumetric flasks and pipettes.
 - Centrifuge.
 - Syringe filters (0.45 μ m, PTFE or similar).
 - Autosampler vials.
 - Ultrasonic bath for degassing and decarbonation.

Detailed Experimental Protocols

- Stock Solution: Accurately weigh a known amount of the DCHA-**Humulinone** standard. Dissolve it in acidified methanol (e.g., 0.1% phosphoric acid in methanol) to prepare a stock solution of a known concentration (e.g., 100 mg/L).[3] Sonicate for 15 minutes to ensure complete dissolution.[3]
- Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase or a suitable diluent (e.g., 50% acetonitrile).[3] A typical calibration range might be 0.1 to 50 ppm (mg/L).[7][8]

- Decarbonation: Transfer an aliquot of beer (approx. 10-15 mL) into a beaker or centrifuge tube. Decarbonate the sample by placing it in an ultrasonic bath for 10-15 minutes or by vigorous stirring.[7]
- Filtration/Centrifugation: To remove particulates and yeast, centrifuge the decarbonated sample. Filter the supernatant through a 0.45 μm syringe filter directly into an HPLC vial.[7] [8] For many beer samples, direct filtration after decarbonation is sufficient.[7]
- Dilution: Depending on the expected concentration of **humulinones** (especially in highly-hopped beers), the sample may require dilution with the mobile phase to fall within the calibration curve range.

The following tables outline recommended starting conditions for HPLC-UV and LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.

Table 1: HPLC-UV Instrumental Parameters

| Parameter | Recommended Setting |
|------------------|--|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 μm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 60-80% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 μL |
| Column Temp. | 30 °C |

| Detection Wavelength | 270 nm[2] |

Table 2: LC-MS/MS Instrumental Parameters

| Parameter | Recommended Setting |
|------------------|--|
| Column | C18 Reverse-Phase (e.g., 30 x 2.1 mm, 2.7 μ m)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid & 2 mM Ammonium Formate[7] |
| Mobile Phase B | Acetonitrile/Methanol (50:50) with 0.1% Formic Acid |
| Flow Rate | 0.20 - 0.40 mL/min[7] |
| Injection Volume | 5 μ L[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | Specific m/z transitions must be determined for **humulinone** congeners |

- Calibration Curve: Inject the prepared working standards into the chromatograph. Plot the peak area response against the known concentration of each standard to generate a linear calibration curve.
- Sample Analysis: Inject the prepared beer samples.
- Calculation: Identify the **humulinone** peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration in the sample using the regression equation from the calibration curve, accounting for any dilution factors used during sample preparation.

Method Performance and Data Presentation

The performance of the analytical method should be validated to ensure accurate and reliable results. Key parameters are summarized below.

Table 3: Summary of Typical Method Performance Parameters

| Parameter | Typical Value | Description |
|-------------------------------|-----------------------------|--|
| Linearity (r^2) | > 0.99[1] | The correlation coefficient of the calibration curve. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL (LC-MS)[1] | The lowest concentration that can be reliably quantified. |
| Precision (%RSD) | < 5.0%[1] | The relative standard deviation of replicate measurements. |
| Accuracy (Recovery) | 86% - 118%[1] | The percentage of a known amount of spiked analyte recovered from the sample matrix. |

| Analysis Time | 5 - 25 minutes[1][7][9] | Total run time per sample. |

Conclusion

The HPLC-UV and LC-MS/MS methods described provide a reliable framework for the quantification of **humulinones** in beer. The LC-MS/MS approach is recommended for its superior sensitivity and selectivity, which is particularly beneficial for complex beer matrices or when analyzing trace-level concentrations. Accurate measurement of these compounds allows brewers and researchers to better understand and control the bitterness profile of the final product, ensuring high standards of quality and consistency.

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